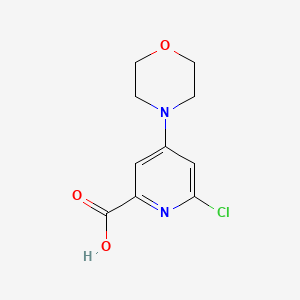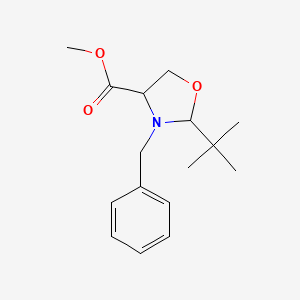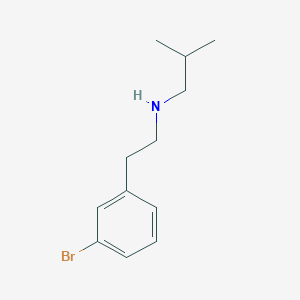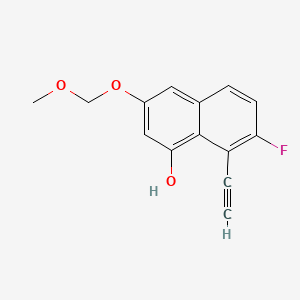
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL is a synthetic organic compound characterized by its unique structure, which includes an ethynyl group, a fluorine atom, and a methoxymethoxy group attached to a naphthalen-1-ol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL typically involves multiple steps, starting with the preparation of the naphthalene core, followed by the introduction of the ethynyl and fluorine substituents. Common synthetic routes include:
Naphthalene Derivative Preparation: The initial step involves the functionalization of naphthalene to introduce the methoxymethoxy group.
Ethynylation: The ethynyl group is introduced using palladium-catalyzed coupling reactions, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine substituents play a crucial role in its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-3-(methoxymethoxy)naphthalen-1-OL: Lacks the ethynyl group, resulting in different reactivity and applications.
8-Ethynyl-3-(methoxymethoxy)naphthalen-1-OL: Lacks the fluorine atom, affecting its chemical properties and biological activity.
8-Ethynyl-7-fluoro-1-naphthol: Lacks the methoxymethoxy group, leading to variations in solubility and reactivity.
Uniqueness
8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-OL is unique due to the combination of the ethynyl, fluorine, and methoxymethoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C14H11FO3 |
|---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
8-ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C14H11FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h1,4-7,16H,8H2,2H3 |
InChI-Schlüssel |
XVIXTTQVFSCNFE-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C2C(=C1)C=CC(=C2C#C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


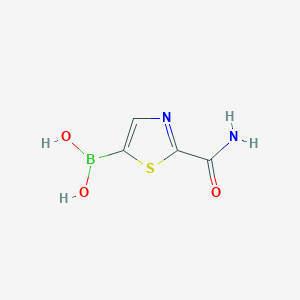
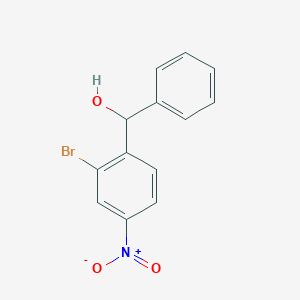
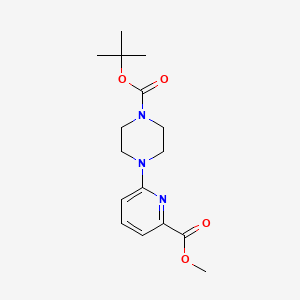
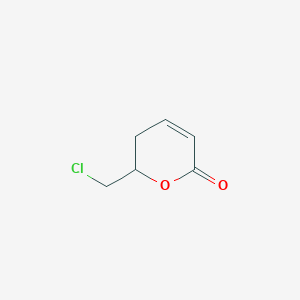
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
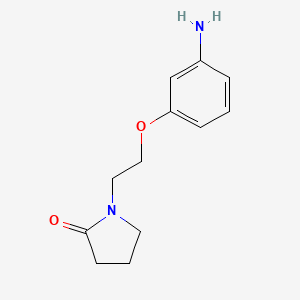


![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)

![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
